molecular formula C14H19BFNO3 B1441873 N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1150271-55-8

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1441873
CAS No.: 1150271-55-8
M. Wt: 279.12 g/mol
InChI Key: QDEPNKWUQUKTAM-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a fluorine atom, making it a valuable intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbon-carbon coupling and carbon heterocoupling reactions, such as those used in the Suzuki reaction . The nature of these interactions often involves the formation of stable complexes, which can enhance the efficiency of these reactions. Additionally, the fluorine atom in the compound contributes to its high biological activity and stability, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to gradual degradation. In vitro and in vivo studies have also indicated that the compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, such as toxicity and organ damage . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage. These findings are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, the compound has been shown to inhibit certain enzymes involved in the synthesis of key metabolites, thereby altering the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s overall efficacy and potential side effects. Additionally, the compound’s distribution within different cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its biochemical effects. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules. Understanding these localization mechanisms is crucial for elucidating the compound’s overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a two-step substitution reaction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Uniqueness: N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its combination of a boronic acid pinacol ester and a fluorine atom, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPNKWUQUKTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674988
Record name N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-55-8
Record name N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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